Ethyl 2-[(benzyloxy)imino]-3-oxobutanoate
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Overview
Description
Ethyl 2-[(benzyloxy)imino]-3-oxobutanoate is an organic compound with the molecular formula C13H15NO4. It is a specialty product often used in proteomics research . This compound is characterized by its unique structure, which includes an ethyl ester, a benzyloxy group, and an oxobutanoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(benzyloxy)imino]-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with benzyl hydroxylamine under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, which facilitates the formation of the oxobutanoate structure .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(benzyloxy)imino]-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure desired product formation .
Major Products Formed
The major products formed from these reactions include various oxo and hydroxyl derivatives, as well as substituted benzyloxy compounds. These products are often used as intermediates in further chemical synthesis .
Scientific Research Applications
Ethyl 2-[(benzyloxy)imino]-3-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: It serves as an intermediate in the development of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 2-[(benzyloxy)imino]-3-oxobutanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Ethyl 2-[(benzyloxy)imino]-3-oxobutanoate include:
- Ethyl 2-[(methoxy)imino]-3-oxobutanoate
- Ethyl 2-[(phenoxy)imino]-3-oxobutanoate
- Ethyl 2-[(p-tolyloxy)imino]-3-oxobutanoate
Uniqueness
This compound is unique due to its benzyloxy group, which imparts specific chemical properties and reactivity. This uniqueness makes it particularly valuable in proteomics research and the synthesis of complex organic molecules .
Properties
IUPAC Name |
ethyl (2E)-3-oxo-2-phenylmethoxyiminobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-3-17-13(16)12(10(2)15)14-18-9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3/b14-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEADWDFQIWMXQB-WYMLVPIESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NOCC1=CC=CC=C1)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/OCC1=CC=CC=C1)/C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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